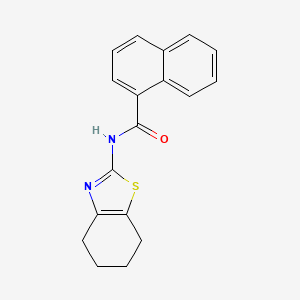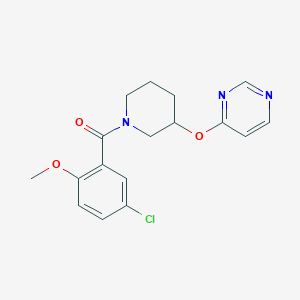![molecular formula C12H26N2O2 B2603573 tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate CAS No. 1936003-79-0](/img/structure/B2603573.png)
tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate” is a chemical compound with the CAS Number: 1936003-79-0 . It has a molecular weight of 230.35 . The compound is typically stored at 4 degrees Celsius and is in powder form .
Synthesis Analysis
The synthesis of tert-butyl carbamates, which are related to the compound , can be achieved through various methods. One such method involves the palladium-catalyzed synthesis of N-Boc-protected anilines . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl (3-(ethylamino)-2,2-dimethylpropyl)carbamate . The InChI code of the compound is 1S/C12H26N2O2/c1-7-13-8-12(5,6)9-14-10(15)16-11(2,3)4/h13H,7-9H2,1-6H3,(H,14,15) .
Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Physical And Chemical Properties Analysis
The compound is in powder form . It has a molecular weight of 230.35 . The compound is typically stored at 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Chemical Synthesis
“tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate” is a chemical compound with the molecular formula C12H26N2O2 . It is often used as a building block in chemical synthesis .
Protective Group in Organic Synthesis
This compound is commonly used as a protective group for amine functionalities in organic synthesis . The tert-butyl carbamate (Boc) group is particularly useful because it is stable under a variety of conditions and can be removed selectively without affecting other functional groups .
Cross-linking Agent
It can also be used as a cross-linking agent in polymer materials, enhancing the mechanical properties and thermal stability of the material .
Research and Development
Due to its unique chemical structure, “tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate” is often used in research and development settings. Scientists use it to explore new reactions, develop novel materials, and study biological systems .
Pharmaceutical Industry
While specific applications in the pharmaceutical industry are not mentioned in the search results, compounds with similar structures are often used in drug discovery and development. They can serve as intermediates in the synthesis of more complex molecules or as scaffolds for the design of new drugs .
Material Science
In material science, this compound could potentially be used in the development of new materials with unique properties. Its ability to act as a cross-linking agent could be particularly useful in creating materials with enhanced strength and stability .
Safety and Hazards
The compound is associated with certain hazards. The safety information includes pictograms GHS05, GHS07, and the signal word "Danger" . Hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-7-13-8-12(5,6)9-14-10(15)16-11(2,3)4/h13H,7-9H2,1-6H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTISVWSYKNHWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)(C)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyano-6-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2603490.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2603494.png)
![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B2603495.png)

![(E)-2-cyano-3-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2603497.png)

![5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2603502.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride](/img/structure/B2603503.png)
![Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2603504.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2603508.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2603512.png)